![molecular formula C17H14N4O3 B3012274 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1797823-31-4](/img/structure/B3012274.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide" is a chemical entity that appears to be related to various heterocyclic compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine and chromene derivatives, which have been explored for their antitubercular and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and cyclocoupling processes. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction under microwave irradiation conditions . Similarly, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide . These methods suggest that the synthesis of the compound may also involve complex reactions that require careful selection of reagents and conditions to achieve the desired heterocyclic framework.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been elucidated using various spectroscopic techniques, including IR, 1H and 13C NMR, and MS . These compounds exhibit an anti-rotamer conformation about the C-N bond, and the orientation of the amide O atom can vary relative to the O atom of the pyran ring . This information is crucial for understanding the three-dimensional structure of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide , as well as the use of Lewis acids to catalyze cyclocoupling reactions . These reactions are indicative of the types of chemical transformations that may be employed in the synthesis of the compound , which could involve the formation of imidazo[1,2-b]pyrazolyl and chromene moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallinity, and stability, can be inferred from their molecular structures and synthesis methods. For example, the presence of polymorphs in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide indicates that the compound can exist in different crystalline forms, which may have implications for its physical properties and pharmaceutical formulation . The antimicrobial activity of some N-arylimidazo[1,2-a]pyrazine-2-carboxamides also suggests that the compound may possess similar biological properties .
Wissenschaftliche Forschungsanwendungen
Cellular Permeability and DNA Binding
- Pyrrole-imidazole polyamides, chemicals related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, are studied for their ability to bind specifically to DNA sequences. These compounds' cellular permeability was investigated, revealing that size and linker types significantly affect their permeability into cells (Liu & Kodadek, 2009).
Synthetic Chemistry and Medicinal Chemistry Strategies
- There's a focus on the synthesis of derivatives involving pyrazole and imidazole rings. The conversion of pyrazole-carboxylic acid into corresponding amides and the study of reaction mechanisms are significant in this context (Yıldırım, Kandemirli, & Demir, 2005).
- Research on modifying imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) is crucial for developing effective drugs, particularly in cancer treatment (Linton et al., 2011).
Biological Activities
- Some studies explore the synthesis of imidazole derivatives incorporating chromene moiety and their anticancer activities. These compounds have shown promising results against breast and colon human tumor cell lines (Saleh, 2012).
- There's significant interest in the synthesis of imidazo[1,2-a]pyridines for their potential in various biological activities. The efficient synthesis methods, like microwave-assisted reactions, highlight the compound's versatility in creating bioactive molecules (Li et al., 2013).
Antimicrobial and Antitumor Properties
- Several studies investigate the antimicrobial and antitumor properties of compounds structurally related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. For instance, the synthesis of new fused and binary 1,3,4‐Thiadiazoles with potential antitumor and antioxidant activities is a key area of research (Hamama, Gouda, Badr, & Zoorob, 2013).
- The development of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their antimicrobial activity further demonstrates the compound's potential in medical applications (Jyothi & Madhavi, 2019).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, allows for various interactions with biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole derivatives .
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-16(13-11-12-3-1-2-4-14(12)24-17(13)23)18-7-8-20-9-10-21-15(20)5-6-19-21/h1-6,9-11H,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOVUMJTSNKQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

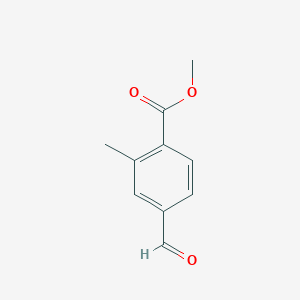
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
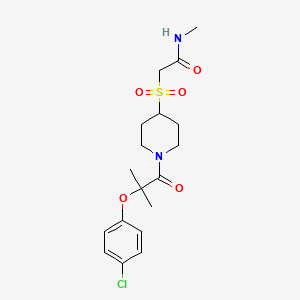
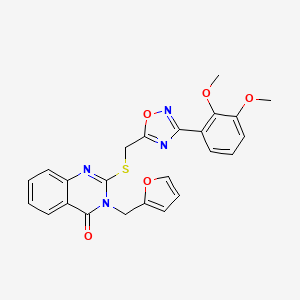
![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
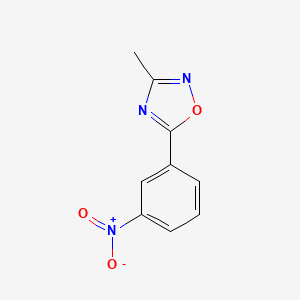
![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)
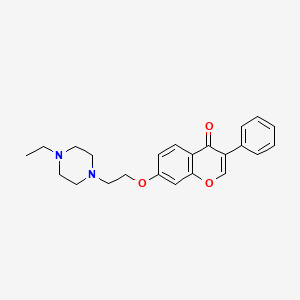
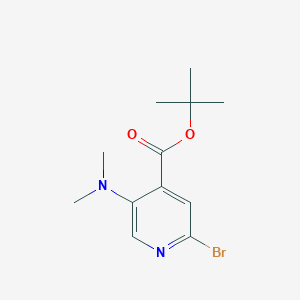
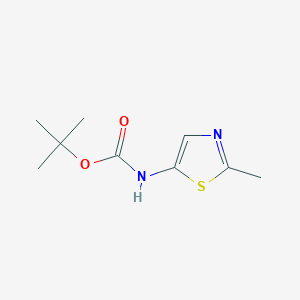
![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)